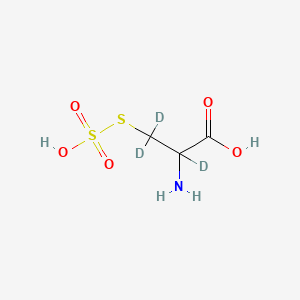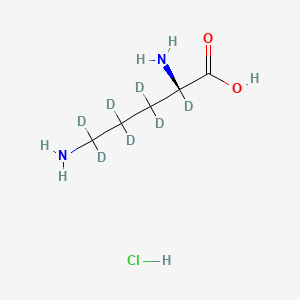
L-Ornithine-2,3,3,4,4,5,5-D7 hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Ornithine-2,3,3,4,4,5,5-D7 hydrochloride is a deuterium-labeled derivative of L-Ornithine hydrochloride. L-Ornithine is a free amino acid that plays a crucial role in the urea cycle, which is essential for the disposal of excess nitrogen in the body . The deuterium labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Ornithine-2,3,3,4,4,5,5-D7 hydrochloride involves the incorporation of deuterium atoms into the L-Ornithine molecule. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions. The process often requires the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .
Industrial Production Methods
Industrial production of L-Ornithine-2,3,3,4,4,5,5-D7 hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is usually produced in specialized facilities equipped to handle isotopic labeling .
化学反応の分析
Types of Reactions
L-Ornithine-2,3,3,4,4,5,5-D7 hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can lead to the formation of oxo derivatives, while reduction of the carboxyl group can yield alcohol derivatives .
科学的研究の応用
L-Ornithine-2,3,3,4,4,5,5-D7 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms.
Biology: Helps in understanding the role of L-Ornithine in the urea cycle and nitrogen metabolism.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Employed in the production of isotopically labeled compounds for various applications .
作用機序
L-Ornithine-2,3,3,4,4,5,5-D7 hydrochloride exerts its effects primarily through its role in the urea cycle. It acts as a substrate for the enzyme ornithine transcarbamylase, which catalyzes the conversion of ornithine and carbamoyl phosphate to citrulline. This reaction is a key step in the urea cycle, which is essential for the detoxification of ammonia in the body .
類似化合物との比較
Similar Compounds
L-Ornithine hydrochloride: The non-deuterated form of L-Ornithine-2,3,3,4,4,5,5-D7 hydrochloride.
L-Ornithine-3,3,4,4,5,5-D6 hydrochloride: Another deuterium-labeled derivative with deuterium atoms at different positions.
L-Arginine hydrochloride: Another amino acid involved in the urea cycle .
Uniqueness
L-Ornithine-2,3,3,4,4,5,5-D7 hydrochloride is unique due to its specific deuterium labeling, which makes it particularly useful in studies involving isotopic tracing and metabolic pathways. The presence of deuterium atoms can significantly alter the pharmacokinetic and metabolic profiles of the compound, providing valuable insights in various research applications .
特性
分子式 |
C5H13ClN2O2 |
|---|---|
分子量 |
175.66 g/mol |
IUPAC名 |
(2S)-2,5-diamino-2,3,3,4,4,5,5-heptadeuteriopentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1/i1D2,2D2,3D2,4D; |
InChIキー |
GGTYBZJRPHEQDG-AHQNDZJWSA-N |
異性体SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C([2H])([2H])N)N.Cl |
正規SMILES |
C(CC(C(=O)O)N)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



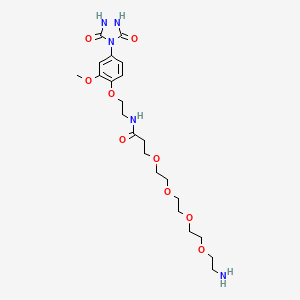
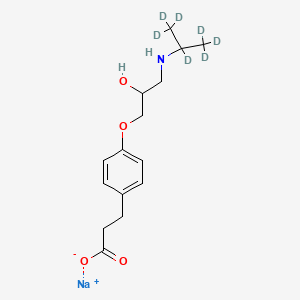
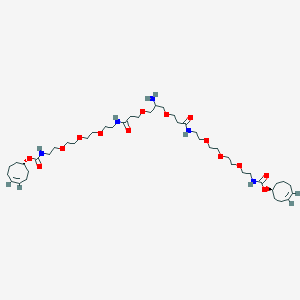
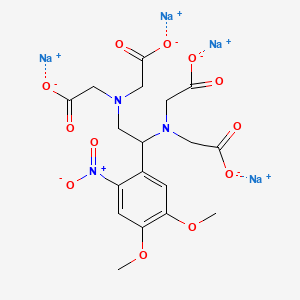
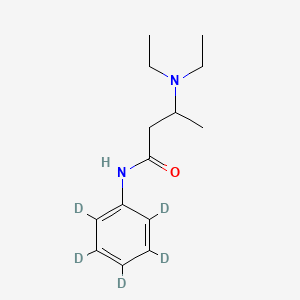
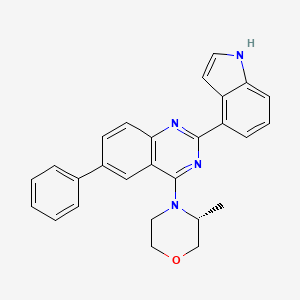
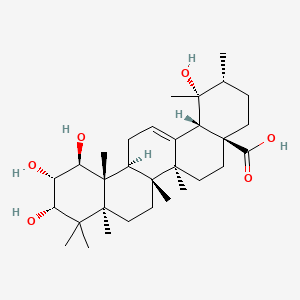
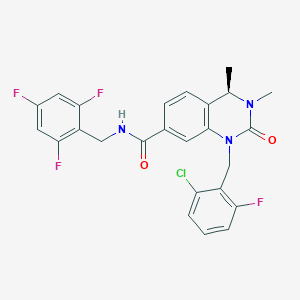
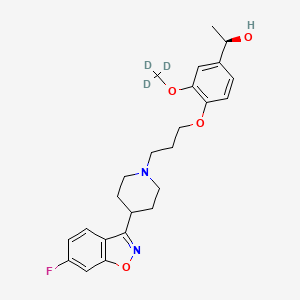


![[(3S,4S)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(3S,4R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B12415683.png)
